molecular formula C11H10N2O2 B8408288 4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one

Cat. No.: B8408288
M. Wt: 202.21 g/mol
InChI Key: MUYUUYSIMYNEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridinone core substituted at the 4-position with a pyridinylmethoxy group. Its structure combines a lactam ring (pyridin-2(1H)-one) with a pyridine moiety linked via an ether bond.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(pyridin-2-ylmethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O2/c14-11-7-10(4-6-13-11)15-8-9-3-1-2-5-12-9/h1-7H,8H2,(H,13,14)

InChI Key

MUYUUYSIMYNEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare 4-(Pyridin-2-ylmethoxy)pyridin-2(1H)-one with structurally or functionally related pyridinone derivatives, focusing on synthesis, substituent effects, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Activities/Properties References
This compound 4-O-(pyridin-2-ylmethyl) Potential scaffold for enzyme inhibition N/A
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one 1-(4-Piperazinylphenyl) Serotonin reuptake inhibition (SSRI)
Pyridinone-UC781 hybrids C-3 nitro, C-4 olefinic groups HIV-1 reverse transcriptase inhibition
4-(4-Substituted phenyl)pyridin-2(1H)-ones Thiazol-2-yl at N-1, chloro/methyl at C-5/6 Antibacterial activity
3-(Aminomethyl)pyridin-2(1H)-one C-3 aminomethyl Cytotoxicity (MCF-7, HepG2 cells)

Key Observations :

  • Substituent Position and Bioactivity: The O-alkylation at C-4 (as in the target compound) contrasts with N-alkylation in derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one. O-Alkylation generally enhances stability against metabolic degradation compared to N-alkylated analogs, which may exhibit higher reactivity but lower selectivity . C-3 modifications, such as nitro or aminomethyl groups (e.g., pyridinone-UC781 hybrids), correlate with antiviral activity by enhancing binding to hydrophobic pockets in HIV-1 reverse transcriptase .
  • Functional Group Impact :
    • Piperazinyl groups (e.g., in SSRI derivatives) improve CNS penetration due to their basicity and solubility, whereas trifluoromethyl or chlorophenyl substituents (e.g., 1-(3-chlorobenzyl)-6-[4-(trifluoromethoxy)phenyl]pyridin-2(1H)-one) enhance lipophilicity and target affinity in antimicrobial or anticancer contexts .

Antiviral Activity :

  • Pyridinone-UC781 hybrids inhibit HIV-1 reverse transcriptase at nanomolar concentrations (IC₅₀ = 2–50 nM) and retain efficacy against mutant strains.

Antibacterial Activity :

  • O-Alkylated pyridinones (e.g., 4-(4-substituted phenyl) derivatives) show moderate antibacterial effects against E. coli and S. aureus (MIC = 8–32 µg/mL), whereas N-alkylated analogs (e.g., dichloropropanol derivatives) are inactive . This highlights the importance of substitution patterns in antimicrobial design.

CNS Modulation :

  • Derivatives like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibit potent serotonin reuptake inhibition (IC₅₀ = 10–50 nM), attributed to the piperazine moiety’s interaction with the serotonin transporter. The target compound’s pyridinylmethoxy group may limit CNS penetration due to higher polarity .

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